Cas no 1693868-75-5 (3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-(difluoromethyl)-4,5,6,7-tetrahydro-2-propylpyrazolo[1,5-a]pyrimidine
- 1693868-75-5
- EN300-1118866
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- Inchi: 1S/C10H14BrF2N3/c1-2-3-6-8(11)10-14-5-4-7(9(12)13)16(10)15-6/h7,9,14H,2-5H2,1H3
- InChI Key: YSZAGVKBUQUNFD-UHFFFAOYSA-N
- SMILES: C12=C(Br)C(CCC)=NN1C(C(F)F)CCN2
Computed Properties
- Exact Mass: 293.03392g/mol
- Monoisotopic Mass: 293.03392g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.8Ų
Experimental Properties
- Density: 1.68±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 378.2±42.0 °C(Predicted)
- pka: 1.98±0.40(Predicted)
3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Pricemore >>
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3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
Comprehensive Overview of 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1693868-75-5)
3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1693868-75-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a pyrazolo[1,5-a]pyrimidine core with bromo, difluoromethyl, and propyl substituents, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or bioactive scaffold, aligning with current trends in targeted therapy development.
In recent years, the demand for fluorinated compounds like 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has surged, driven by their enhanced metabolic stability and membrane permeability—key properties addressed in AI-driven drug design queries. The difluoromethyl group (-CF2H) is a notable motif, frequently searched in connection with hydrogen bond donors and lipophilicity optimization. This compound’s CAS No. 1693868-75-5 is often referenced in patent literature, underscoring its industrial relevance.
Synthetic routes to 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, topics trending in green chemistry forums. Its bromo substituent offers a handle for further functionalization, a feature highlighted in click chemistry discussions. Analytical characterization via NMR and LC-MS confirms its high purity, a critical factor for preclinical studies—a frequent search term among medicinal chemists.
The compound’s pyrazolo[1,5-a]pyrimidine backbone shares structural similarities with purines, linking it to ATP-competitive inhibitors—a hot topic in cancer research and immunology. Online queries often explore its solubility and stability under physiological conditions, reflecting practical concerns in formulation development. Notably, its propyl chain balances hydrophobicity, a design aspect debated in QSAR modeling communities.
Beyond pharmaceuticals, CAS No. 1693868-75-5 is investigated for organic electronics due to its conjugated system, aligning with searches for n-type semiconductors. Environmental scientists also examine its biodegradation pathways, responding to growing interest in sustainable chemistry. Regulatory databases classify it as non-hazardous, a detail emphasized in REACH compliance discussions.
In summary, 3-bromo-7-(difluoromethyl)-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exemplifies modern structure-activity relationship (SAR) optimization. Its multifaceted applications—from drug candidates to advanced materials—ensure its prominence in both academic and industrial research, addressing frequent search themes like high-throughput screening and molecular docking.
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